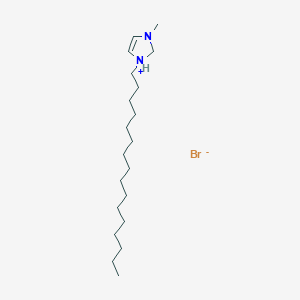

1-hexadecyl-3-methylimidazolium bromide

Overview

Description

Synthesis Analysis

The synthesis of 1-hexadecyl-3-methylimidazolium bromide involves nucleophilic substitution reactions starting from 2-methylimidazole. This process yields a high-purity product through a cost-effective method with simple purification steps, achieving high yields of up to 90% (Lin Jin-me, 2014). The synthesis under microwave radiation has been reported to significantly reduce reaction time, further illustrating the efficiency of modern synthetic approaches for this compound.

Molecular Structure Analysis

The crystal structure of 1-hexadecyl-3-methylimidazolium bromide has been determined, revealing that it crystallizes in the triclinic system with specific unit cell parameters. The interactions between imidazolium cations, Br- anions, and lattice water molecules construct a 3D supramolecular structure, indicating the significant role of these components in the self-assembled process (Ya-mei Zhao et al., 2010). The presence of a long alkyl chain contributes to the self-assembly and aggregation behavior in water, suggesting an interdigitated pattern at higher concentrations.

Chemical Reactions and Properties

1-Hexadecyl-3-methylimidazolium bromide has shown utility as an adsorbent in the preconcentration of chlorophenols from environmental water samples, demonstrating its high surface area and excellent adsorption capacity. This application underlines its chemical stability and interaction capabilities with various organic compounds (Qin Cheng et al., 2012).

Physical Properties Analysis

The density and speed of sound of 1-hexyl-3-methylimidazolium bromide in mixtures with alcohols have been studied, providing insight into its molar volume, excess molar volume, isentropic compressibility, and deviations in these properties. These measurements help understand the molecular interactions and structural characteristics of the ionic liquid in various environments (Seyyedeh Narjes Mirheydari et al., 2020).

Chemical Properties Analysis

The compound's ability to serve as an efficient medium for the synthesis of various organic compounds without the need for additional catalysts or under specific conditions like microwave irradiation highlights its versatile chemical properties. These attributes facilitate a range of synthetic procedures, making 1-hexadecyl-3-methylimidazolium bromide a valuable reagent in green chemistry (A. Hasaninejad et al., 2010).

Scientific Research Applications

-

Smart Packaging Applications

- Field : Polymer Science

- Application Summary : 1-hexadecyl-3-methylimidazolium bromide is used in the creation of temperature-responsive copolymers films of polyether and bio-based polyamide for smart packaging applications .

- Methods of Application : The ionic liquid was synthesized and loaded at moderate amounts (up to 20 wt%) within copolymers of polyether and a bio-based polyamide via solution casting .

- Results : The composite films show a temperature-dependent permeation with a step change corresponding to the solid–liquid phase change in the ionic liquids. These polymer gel/ionic liquids composite membranes provide the possibility of modulating the transport properties of the polymer matrix simply by playing with temperature .

-

Catalyst Carrier

- Field : Organic Synthesis

- Application Summary : 1-hexadecyl-3-methylimidazolium bromide is often used as a solvent, extractant, and catalyst carrier in organic synthesis .

- Methods of Application : Specific methods of application in organic synthesis vary depending on the reaction being carried out .

- Results : The use of this compound as a catalyst carrier can enhance the efficiency of various organic reactions .

-

High-Temperature Molten Salt Systems

- Field : Material Science

- Application Summary : Due to its lower vapor pressure and good thermal stability, 1-hexadecyl-3-methylimidazolium bromide can be used in high-temperature molten salt systems .

- Methods of Application : The specific methods of application in high-temperature molten salt systems would depend on the specific system and its requirements .

- Results : The use of this compound can enhance the efficiency and stability of high-temperature molten salt systems .

-

Ionic Liquid Batteries

- Field : Energy Storage

- Application Summary : 1-hexadecyl-3-methylimidazolium bromide can also be used in ionic liquid batteries due to its good thermal stability .

- Methods of Application : It can be used as an electrolyte in ionic liquid batteries .

- Results : The use of this compound can enhance the performance and safety of ionic liquid batteries .

-

Separation of Phenolic Compounds

- Field : Analytical Chemistry

- Application Summary : 1-hexadecyl-3-methylimidazolium bromide has been used as a new cationic surfactant in the separation of phenolic compounds .

- Methods of Application : The specific methods of application in the separation of phenolic compounds would depend on the specific separation process .

- Results : The use of this compound can enhance the efficiency of the separation process .

- Production of Imidazolium Ionic Liquids

- Field : Chemical Synthesis

- Application Summary : 1-hexadecyl-3-methylimidazolium bromide is used in the production of imidazolium ionic liquids .

- Methods of Application : The production involves reacting 1-bromohexadecane with a solution of 1-methylimidazole in ethyl acetate. The reaction is carried out at 65 °C under stirring in an inert nitrogen atmosphere for 24 hours .

- Results : The reaction results in the formation of 1-hexadecyl-3-methylimidazolium bromide .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STESGJHDBJZDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30768020 | |

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazolium, 1-hexadecyl-3-methyl-, bromide | |

CAS RN |

132361-22-9 | |

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1149012.png)